Methyl 1-(oxan-4-yl)azetidine-2-carboxylate
Overview
Description
“Methyl 1-(oxan-4-yl)azetidine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 1-(tetrahydro-2H-pyran-4-yl)azetidine-2-carboxylate”. It has a molecular weight of 199.25 and is typically stored at 4°C. The compound is usually in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H17NO3/c1-13-10(12)9-2-5-11(9)8-3-6-14-7-4-8/h8-9H,2-7H2,1H3
. This code provides a standardized way to represent the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, azetidines are valuable compounds that act as building blocks for the synthesis of nitrogen-containing compounds such as amino acids, alkaloids, biologically active drugs, chiral ligands, and organocatalysts .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a molecular weight of 199.25 .Scientific Research Applications
Discovery and S1P Receptor Agonist Development
The discovery of ceralifimod (ONO-4641), a selective sphingosine-1-phosphate (S1P) receptor agonist for S1P1 and S1P5, highlights the role of azetidine derivatives in the treatment of autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS). This development underscores the therapeutic potential of structurally related azetidines in modulating immune responses without activating S1P3 receptor, which is associated with undesirable effects (Kurata et al., 2017).
Novel Isomeric Analog of dl-Proline
Research into azetidine-2-carboxylic acid, a naturally occurring azetidine, has led to the synthesis of novel isomeric analogs of dl-proline, demonstrating the versatility of azetidine derivatives in synthesizing high molecular weight polypeptides. These findings contribute to a broader understanding of peptide synthesis and the potential applications of azetidine compounds in developing new materials (Soriano et al., 1980).
Azetidine in Ion Transport and Protein Synthesis
Azetidine-2-carboxylic acid (AZ) has been used to explore the relationship between protein synthesis and ion transport, revealing its potent inhibitory effects on the release of ions to the xylem of barley roots. This research provides insight into how azetidine derivatives can affect physiological processes, including nutrient transport and protein functionality in plants (Pitman et al., 1977).
Enhancing Drug Design with Azetidine Derivatives
Azetidine derivatives have been instrumental in the design of orally active beta-lactam inhibitors targeting human leukocyte elastase, showcasing their potential in medicinal chemistry for developing treatments for conditions such as pulmonary diseases. The research highlights the significance of azetidine-based compounds in generating new therapeutic agents (Finke et al., 1995).
Azetidine in Alkaloid Synthesis
The use of azetidinecarboxylate esters in ring expansion reactions has provided a pathway to synthesize pyrrolidine products, leading to the creation of pyrrolizidine alkaloids like turneforcidine and platynecine. This showcases the utility of azetidine derivatives in synthesizing complex natural products, contributing to the field of organic synthesis and natural product discovery (Vanecko & West, 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 1-(oxan-4-yl)azetidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(12)9-2-5-11(9)8-3-6-14-7-4-8/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYOMNTEKKEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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